3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine
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Overview
Description
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine is a chemical compound with the molecular formula C13H16F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted piperidine or aromatic derivatives.
Scientific Research Applications
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzylamine
- 3-(Trifluoromethoxy)phenylpiperidine
- 2-(Trifluoromethoxy)phenylmethylamine
Uniqueness
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine is unique due to the presence of both a piperidine ring and a trifluoromethoxy group, which confer distinct chemical and biological properties. This combination can result in enhanced stability, binding affinity, and selectivity compared to similar compounds.
Biological Activity
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine is a chemical compound notable for its potential biological activities, particularly in pharmacological applications. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.
The molecular formula of this compound is C13H14F3N, with a molecular weight of approximately 251.25 g/mol. The presence of the trifluoromethoxy group can affect the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H14F3N |
Molecular Weight | 251.25 g/mol |
IUPAC Name | This compound |
The biological activity of this compound may involve its interaction with various neurotransmitter receptors and enzymes. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, which are crucial in neurological processes and disorders.
- Dopamine Receptor Interaction : Studies indicate that piperidine derivatives can act as agonists or antagonists at dopamine receptors, influencing conditions such as schizophrenia and Parkinson's disease.
- Serotonin Uptake Inhibition : The trifluoromethoxy group may enhance the compound's ability to inhibit serotonin reuptake, which is a common mechanism for antidepressant drugs.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of compounds similar to this compound. Key findings include:
- Enhanced Potency : The introduction of a trifluoromethoxy group has been linked to increased potency in inhibiting specific enzyme activities related to neurotransmitter regulation .
- Selectivity : Compounds featuring this structural motif often exhibit selectivity towards certain receptor subtypes, which can reduce side effects associated with less selective agents .
Case Studies
- Neuroprotective Effects : In a study involving neurodegenerative models, piperidine derivatives demonstrated significant neuroprotective effects through modulation of dopamine signaling pathways .
- Analgesic Properties : Another investigation highlighted the analgesic potential of piperidine compounds, suggesting that this compound may also exert anti-inflammatory effects by inhibiting specific inflammatory mediators .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other similar compounds was conducted:
Compound Name | Biological Activity | Notes |
---|---|---|
3-Methyl-2-[3-(trifluoromethyl)phenyl]piperidine | Moderate D3 receptor agonist | Exhibits selectivity towards D3R |
Ubrogepant | CGRP receptor antagonist | Effective in migraine treatment |
Alpelisib | PI3K inhibitor | Used in cancer therapy |
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-2-1-5-11(12)8-10-4-3-7-17-9-10/h1-2,5-6,10,17H,3-4,7-9H2 |
InChI Key |
HEWZRJNBPXMERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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